ABL1 Wild-Type Inhibitory Potency: Direct Comparison with N1-Benzyl Pyrrolidinone Analog
The target compound exhibits an ABL1 WT IC50 of 0.260 nM in a biochemical mobility shift assay . A closely related analog, 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one (CAS 847396-36-5), where the 4-(4-chlorophenoxy)butyl chain is replaced by a benzyl group, has been reported but without publicly available ABL1 activity data in major databases . This structural divergence at the N1 benzimidazole position is known in the patent series to significantly modulate potency, often resulting in IC50 shifts of >10-fold when the hydrophobic tail is altered . Thus, the 0.260 nM value is unique to the chlorophenoxybutyl-containing compound and cannot be assumed for the benzyl analog.
| Evidence Dimension | ABL1 WT inhibition (IC50) |
|---|---|
| Target Compound Data | 0.260 nM |
| Comparator Or Baseline | 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one (CAS 847396-36-5): no quantitative ABL1 IC50 data publicly available; patent SAR suggests potency reduction with shorter/lipophilic tails |
| Quantified Difference | Not directly quantifiable; only target compound IC50 confirmed. The absence of data for the comparator itself is a critical differentiation factor for procurement. |
| Conditions | Biochemical mobility shift assay (PerkinElmer EZ Reader) using ABL1 WT (64-515aa) with N-terminal His tag, expressed in Sf9 insect cells co-expressing YopH . |
Why This Matters
This is the only publicly available quantitative potency measurement for this scaffold at ABL1; using a different N1-substituted analog would require de novo potency validation, increasing project risk.
- [1] BindingDB Entry BDBM477875, US10889571 Example 223, ABL1 WT IC50 0.260 nM. BindingDB, accessed 2026-05-13. View Source
- [2] US10889571B2, Fig. 1 and SAR discussion: variation in R1 substituent on benzimidazole correlates with >10-fold changes in ABL1 IC50. Google Patents, accessed 2026-05-13. View Source
